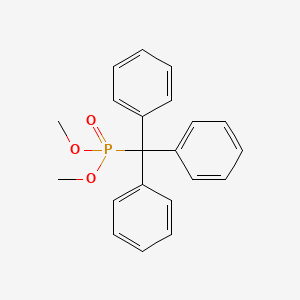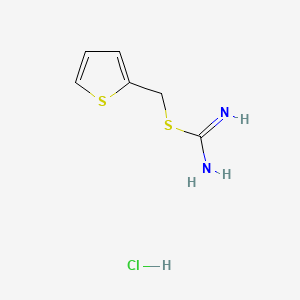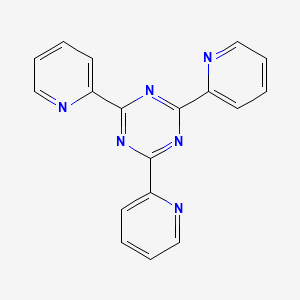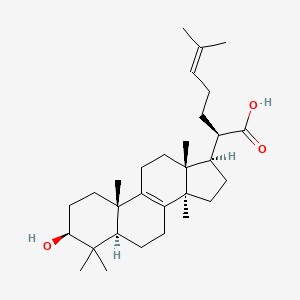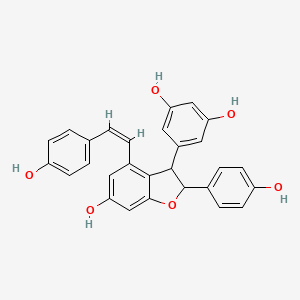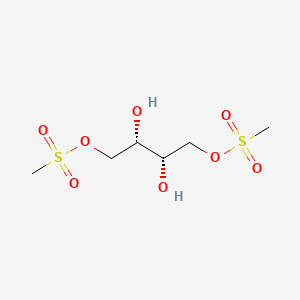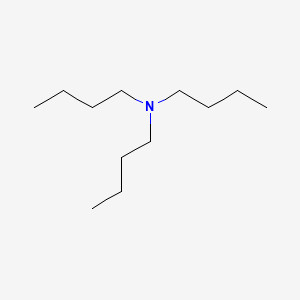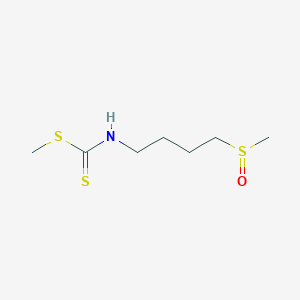
Sulforemate
Übersicht
Beschreibung
Sulforemate, known chemically as (±)-4-methylsulfinyl-1-(S-methyldithiocarbamyl)-butane, is an aliphatic analogue of brassinin with structural similarities to sulforaphane . It is a novel compound that has shown significant potential in cancer chemoprevention by inducing phase 2 drug-metabolizing enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulforemate can be synthesized through a series of chemical reactions involving the incorporation of a methylsulfinyl group and a methyldithiocarbamyl group into a butane backbone . The synthesis involves the following steps:
Formation of the Methylsulfinyl Group: This step typically involves the oxidation of a methylsulfanyl group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide.
Incorporation of the Methyldithiocarbamyl Group: This step involves the reaction of the intermediate compound with a dithiocarbamate reagent under controlled conditions.
Industrial Production Methods: The industrial production of sulforamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sulforemate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The methylsulfinyl group can be reduced back to a methylsulfanyl group using reducing agents such as sodium borohydride.
Substitution: The methyldithiocarbamyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfanyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Sulforemate exerts its effects by inducing phase 2 drug-metabolizing enzymes, such as NAD(P)H:quinone oxidoreductase . This induction is regulated at the transcriptional level through interaction with the antioxidant responsive element in the promoter region of target genes . The compound increases the levels of glutathione and other antioxidants in cells, enhancing their ability to detoxify carcinogens and protect against oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
187612-30-2 |
|---|---|
Molekularformel |
C7H15NOS3 |
Molekulargewicht |
225.4 g/mol |
IUPAC-Name |
methyl N-(4-methylsulfinylbutyl)carbamodithioate |
InChI |
InChI=1S/C7H15NOS3/c1-11-7(10)8-5-3-4-6-12(2)9/h3-6H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
SNJJPZNVUIICCU-UHFFFAOYSA-N |
SMILES |
CSC(=S)NCCCCS(=O)C |
Kanonische SMILES |
CSC(=S)NCCCCS(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-methylsulfinyl-1-(S-methyldithiocarbamyl)butane sulforamate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




